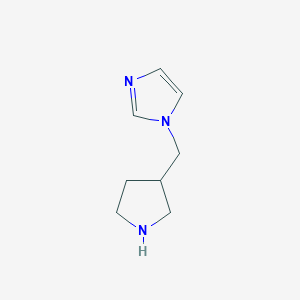
1-(pyrrolidin-3-ylmethyl)-1H-imidazole
Cat. No. B8693515
M. Wt: 151.21 g/mol
InChI Key: HNSDEVYZXOHMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06800636B2
Procedure details


A mixture of the title compound(1.7 g) from Step D and Pd(OH)2 on carbon (0.2 g) in EtOH (20 mL) was stirred at 50 psi under an atmosphere of hydrogen for 24 h. The catalyst was filtered to give the title compound (0.508 g, 66.8%). m/z=137 (MH+)
Name
title compound
Quantity
1.7 g
Type
reactant
Reaction Step One



Name
Yield
66.8%
Identifiers


|
REACTION_CXSMILES
|
C1([CH:7]([N:14]2[CH2:17][CH:16]([CH2:18][N:19]3[CH:23]=[CH:22][N:21]=[CH:20]3)[CH2:15]2)C2C=CC=CC=2)C=CC=CC=1>CCO.[OH-].[OH-].[Pd+2]>[N:19]1([CH2:18][CH:16]2[CH2:15][CH2:7][NH:14][CH2:17]2)[CH:23]=[CH:22][N:21]=[CH:20]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
title compound
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)N1CC(C1)CN1C=NC=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 50 psi under an atmosphere of hydrogen for 24 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(C=NC=C1)CC1CNCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.508 g | |
| YIELD: PERCENTYIELD | 66.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
